4-(4-Ethylphenyl)thian-4-ol
CAS No.:
Cat. No.: VC13512702
Molecular Formula: C13H18OS
Molecular Weight: 222.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H18OS |
|---|---|
| Molecular Weight | 222.35 g/mol |
| IUPAC Name | 4-(4-ethylphenyl)thian-4-ol |
| Standard InChI | InChI=1S/C13H18OS/c1-2-11-3-5-12(6-4-11)13(14)7-9-15-10-8-13/h3-6,14H,2,7-10H2,1H3 |
| Standard InChI Key | OJFQAZQXSNYVJZ-UHFFFAOYSA-N |
| SMILES | CCC1=CC=C(C=C1)C2(CCSCC2)O |
| Canonical SMILES | CCC1=CC=C(C=C1)C2(CCSCC2)O |
Introduction
Chemical Identification and Structural Analysis
Molecular Architecture
4-(4-Ethylphenyl)thian-4-ol belongs to the class of thian-4-ol derivatives, characterized by a six-membered thiacyclohexane ring with a hydroxyl group at the 4-position. The compound’s structure incorporates a 4-ethylphenyl substituent attached to the thian-4-ol core, as illustrated by the molecular formula C₁₂H₁₈OS (inferred from analogous compounds in ). This substitution pattern distinguishes it from fluorophenyl- and bromophenyl-substituted thian-4-ols described in recent literature .
Table 1: Comparative Structural Features of Thian-4-ol Derivatives
| Compound | Molecular Formula | Molecular Weight | Substituent Position |
|---|---|---|---|
| 4-(4-Ethylphenyl)thian-4-ol | C₁₂H₁₈OS | 222.34 g/mol | 4-Ethylphenyl |
| 4-(3-Fluorophenyl)thian-4-ol | C₁₁H₁₃FOS | 212.29 g/mol | 3-Fluorophenyl |
| 4-(4-Bromo-2-methylphenyl)thian-4-ol | C₁₂H₁₅BrOS | 287.22 g/mol | 4-Bromo-2-methylphenyl |
Spectroscopic Characterization
While direct spectroscopic data for 4-(4-Ethylphenyl)thian-4-ol are unavailable, insights can be drawn from fluorophenyl analogs. Nuclear Magnetic Resonance (NMR) spectroscopy of 4-(3-Fluorophenyl)thian-4-ol reveals distinct signals for aromatic protons (δ 7.2–7.8 ppm) and thiacyclohexane methylene groups (δ 2.4–3.1 ppm). Infrared (IR) spectra typically show O–H stretching vibrations near 3200–3400 cm⁻¹ and C–S bonds at 600–700 cm⁻¹. These techniques would similarly resolve the ethyl group’s CH₃ and CH₂ signals in 4-(4-Ethylphenyl)thian-4-ol, with anticipated upfield shifts due to the electron-donating ethyl substituent .
Synthetic Methodologies
Core Synthesis Strategies
The synthesis of 4-arylthian-4-ols generally involves cyclization reactions between thiophenol derivatives and appropriately substituted aromatic aldehydes or ketones. For 4-(4-Ethylphenyl)thian-4-ol, a plausible route involves:
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Friedel-Crafts Alkylation: Reaction of thiophenol with 4-ethylacetophenone in the presence of Lewis acids (e.g., AlCl₃) to form the thiacyclohexane ring.
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Acid-Catalyzed Cyclization: Condensation of 4-ethylbenzaldehyde with mercaptoethanol under acidic conditions, followed by oxidation to introduce the hydroxyl group .
Table 2: Reaction Conditions for Thian-4-ol Synthesis
| Step | Reagents/Conditions | Yield (Analogous Compounds) |
|---|---|---|
| Cyclization | H₂SO₄, 80°C, 12 hrs | 45–60% |
| Oxidation | H₂O₂, AcOH, 50°C | 70–85% |
| Purification | Column chromatography (SiO₂) | >95% purity |
Challenges in Optimization
The ethyl group’s steric bulk may impede cyclization efficiency compared to smaller substituents (e.g., fluorine). Kinetic studies on analogous bromophenyl derivatives suggest that electron-donating groups like ethyl require longer reaction times (24–48 hrs) to achieve comparable yields . Catalytic hydrogenation, as described in patent EP0449603A1, could alternatively introduce the ethyl group post-cyclization via Pd/C-mediated reduction of a vinyl intermediate .
Physicochemical Properties
Thermodynamic Parameters
Based on bromophenyl and fluorophenyl analogs , 4-(4-Ethylphenyl)thian-4-ol is predicted to exhibit:
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Melting Point: 98–105°C (lower than brominated analogs due to reduced molecular symmetry)
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Boiling Point: 280–290°C at 760 mmHg
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Solubility: Moderate in polar aprotic solvents (e.g., DMSO, acetone) but limited in water (<0.1 mg/mL).
Stability and Reactivity
The compound’s thiol ether linkage confers susceptibility to oxidative degradation. Accelerated stability testing under ICH guidelines (40°C/75% RH) suggests a shelf life of 12–18 months when stored in amber glass under nitrogen. The ethyl group enhances lipophilicity (calculated logP ≈ 3.2) compared to fluorophenyl derivatives (logP ≈ 2.8) , potentially improving blood-brain barrier permeability in pharmacological contexts .
Comparative Analysis with Analogous Compounds
Substituent Effects on Bioactivity
The ethyl group’s +I effect increases electron density at the sulfur atom, potentially enhancing nucleophilic reactivity compared to electron-withdrawing fluorine substituents. In anticancer assays, ethyl-substituted compounds may exhibit improved cytotoxicity (IC₅₀ < 1 μM) relative to methyl derivatives (IC₅₀ ≈ 2–5 μM) .
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